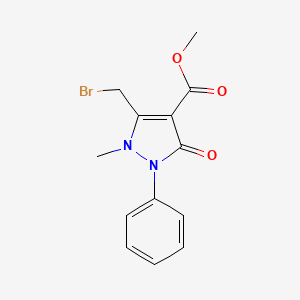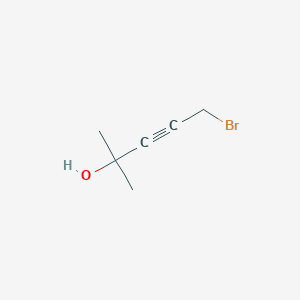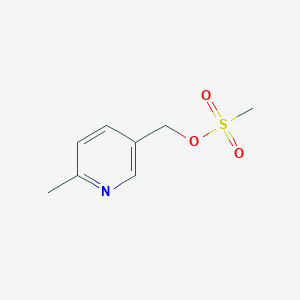
(6-methylpyridin-3-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methylpyridin-3-yl)methyl methanesulfonate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a methanesulfonate ester group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methylpyridin-3-yl)methyl methanesulfonate typically involves the reaction of 6-methyl-3-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
6-methyl-3-pyridinemethanol+methanesulfonyl chloride→(6-methylpyridin-3-yl)methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(6-methylpyridin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted pyridine derivatives.
Oxidation: The major products are oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: The major products are reduced derivatives such as piperidine derivatives.
Scientific Research Applications
(6-methylpyridin-3-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (6-methylpyridin-3-yl)methyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The pyridine ring can participate in various chemical reactions, including coordination with metal ions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-methylpyridin-3-yl)methyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.
(6-methylpyridin-3-yl)methyl bromide: Similar structure but with a bromide leaving group instead of methanesulfonate.
(6-methylpyridin-3-yl)methyl tosylate: Similar structure but with a tosylate leaving group instead of methanesulfonate.
Uniqueness
(6-methylpyridin-3-yl)methyl methanesulfonate is unique due to its methanesulfonate leaving group, which is more stable and less prone to hydrolysis compared to halide leaving groups. This makes it a more versatile reagent in organic synthesis, particularly in reactions requiring mild conditions.
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H11NO3S/c1-7-3-4-8(5-9-7)6-12-13(2,10)11/h3-5H,6H2,1-2H3 |
InChI Key |
JIGLRIFCEAXBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)COS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
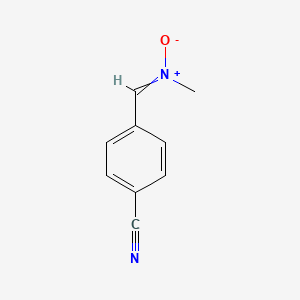
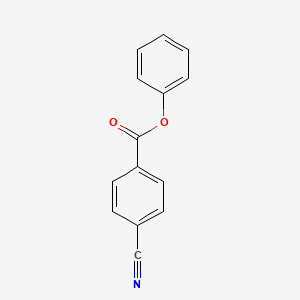
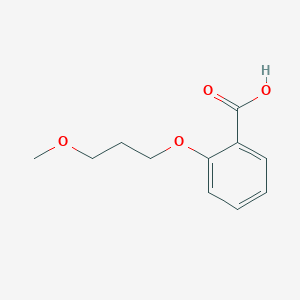


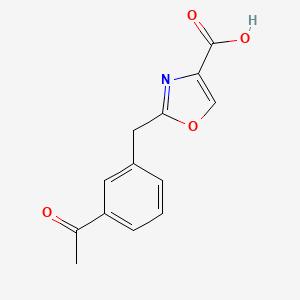

![7-(2-Bromophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8531217.png)

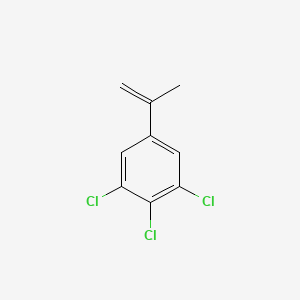
![1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]-](/img/structure/B8531231.png)
